6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Description
6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazolo[1,5-a]pyrazine core structure, which is known for its diverse biological activities.
Properties
IUPAC Name |
6-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-10-9-21-14(16(23)19-10)8-13(20-21)15(22)18-7-6-11-2-4-12(5-3-11)26(17,24)25/h2-5,8-9H,6-7H2,1H3,(H,18,22)(H,19,23)(H2,17,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCIBYOBDJEERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition, receptor binding, or other biochemical processes. Its potential as a pharmacological agent is also of interest.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its biological activity may be leveraged to create treatments for various diseases.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other chemical products. Its versatility makes it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Glimepiride: : A related compound with similar structural features.
Pyrazinamide: : Another compound with a pyrazine core structure.
Uniqueness
6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide stands out due to its unique combination of functional groups and core structure. This uniqueness may contribute to its distinct biological and chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
